molecular formula C15H16BrNO2 B13673344 4-Bromo-1-Boc-2-phenyl-1H-pyrrole

4-Bromo-1-Boc-2-phenyl-1H-pyrrole

Cat. No.: B13673344
M. Wt: 322.20 g/mol
InChI Key: LAYZRYQNBBKTGT-UHFFFAOYSA-N
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Description

4-Bromo-1-Boc-2-phenyl-1H-pyrrole is a versatile, multi-functionalized heteroaromatic intermediate designed for advanced synthetic applications, particularly in pharmaceutical research and drug discovery. The presence of a bromine atom at the 4-position makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the facile construction of complex biaryl systems found in many biologically active molecules . The Boc (tert-butoxycarbonyl) group on the pyrrole nitrogen serves as a crucial protecting strategy, enhancing the compound's stability during synthetic sequences and allowing for selective deprotection under mild acidic conditions to reveal the free NH-pyrrole, a common pharmacophore. This feature is particularly valuable for the synthesis of potent inhibitors targeting essential bacterial proteins, such as MmpL3 in Mycobacterium tuberculosis . The pre-installed 2-phenyl ring further augments its utility by providing a hydrophobic element that can help compounds interact with specific hydrophobic pockets in protein targets, a key design principle in developing new therapeutic agents . Researchers can leverage this compound as a key scaffold for generating diverse compound libraries aimed at hit discovery and lead optimization campaigns. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H16BrNO2

Molecular Weight

322.20 g/mol

IUPAC Name

tert-butyl 4-bromo-2-phenylpyrrole-1-carboxylate

InChI

InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-10-12(16)9-13(17)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

LAYZRYQNBBKTGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=C1C2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-1-tert-butoxycarbonyl-2-phenyl-1H-pyrrole typically follows a multi-step route involving:

  • Construction of the pyrrole ring with appropriate substitution,
  • Introduction of the phenyl group at the 2-position,
  • Bromination at the 4-position,
  • Protection of the pyrrole nitrogen with the tert-butoxycarbonyl group.

This sequence ensures regioselective functionalization and stability of the molecule for further applications.

Pyrrole Core Construction and Phenyl Substitution

Several methods exist for synthesizing 2-phenyl-substituted pyrrole derivatives:

  • Paal-Knorr Pyrrole Synthesis : Cyclocondensation of 1,4-diketones with amines under acidic conditions is a classical route. For example, 2,5-hexanedione and aniline derivatives can be reacted under reflux with catalytic p-toluenesulfonic acid to yield substituted pyrroles.

  • Condensation of Enaminones with α-Bromoketones : Yavari et al. demonstrated a solvent- and catalyst-free method at room temperature for synthesizing tetrasubstituted pyrroles by mixing enaminones and α-bromoketones, which can be adapted for phenyl substitution at the 2-position.

  • Acyl-Claisen Rearrangement and Subsequent Cyclization : More complex routes involve rearrangements and oxidation steps to install aryl groups at the 2-position of the pyrrole ring, followed by condensation with amines to form the pyrrole core.

The phenyl group at the 2-position is often introduced via these condensation or rearrangement strategies, ensuring the correct substitution pattern.

Bromination at the 4-Position of Pyrrole

Selective bromination at the 4-position of the pyrrole ring is a critical step. The literature reports:

  • Use of N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to achieve regioselective bromination without polybromination.

  • The bromination is typically carried out after the pyrrole core and phenyl substitution are established to avoid undesired side reactions.

  • Careful control of reaction conditions prevents overbromination and ensures the bromine is introduced specifically at the 4-position.

Nitrogen Protection by tert-Butoxycarbonyl (Boc) Group

Protection of the pyrrole nitrogen is commonly achieved by:

  • Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate in solvents like dichloromethane.

  • This step is usually performed after bromination to stabilize the nitrogen and facilitate purification and further functionalization.

  • Boc protection also enhances solubility and handling of the compound in subsequent synthetic steps.

Representative Synthetic Procedure and Research Outcomes

Example Synthetic Sequence

Based on literature protocols and analogous pyrrole syntheses:

Step Reagents & Conditions Outcome
1. Pyrrole Formation Condensation of 1,4-diketone with aniline derivative under reflux with catalytic p-toluenesulfonic acid in toluene Formation of 2-phenyl-1H-pyrrole core
2. Bromination Treatment with N-bromosuccinimide (NBS) in THF at -78°C Selective 4-bromination of pyrrole ring
3. Boc Protection Reaction with di-tert-butyl dicarbonate (Boc2O) and triethylamine in dichloromethane at 0°C to room temperature Formation of 1-tert-butoxycarbonyl-4-bromo-2-phenyl-1H-pyrrole

Purification and Characterization

  • Purification is typically performed by silica gel chromatography using mixtures of ethyl acetate and petroleum ether or dichloromethane.

  • Characterization includes melting point determination, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

  • Yields reported in analogous syntheses range from moderate to high (60-90%), depending on reaction conditions and scale.

Analysis of Preparation Methods

Advantages and Challenges

Aspect Description
Pyrrole Core Synthesis Versatile methods allow introduction of various substituents; Paal-Knorr is straightforward but may require acidic conditions.
Bromination NBS provides regioselectivity but requires low temperatures and careful control to avoid polybromination.
Boc Protection Efficient and widely used; protects nitrogen during further reactions and purification.
Overall Yield and Purity Multi-step synthesis may reduce overall yield; purification critical to remove side products.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrrole ring formation 1,4-diketone + aniline, p-TsOH catalyst Reflux (110°C) 1.5-3 h 80-90 Paal-Knorr cyclization
Bromination NBS in THF -78°C to 0°C 1-2 h 70-85 Regioselective 4-position bromination
Boc Protection Boc2O, triethylamine in DCM 0°C to RT 2-4 h 85-95 Protects pyrrole nitrogen

Chemical Reactions Analysis

4-Bromo-1-Boc-2-phenyl-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at position four can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.

Scientific Research Applications

4-Bromo-1-Boc-2-phenyl-1H-pyrrole has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Material Science:

Mechanism of Action

The mechanism of action of 4-Bromo-1-Boc-2-phenyl-1H-pyrrole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the Boc protecting group can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Brominated Pyrroles with Carboxylic Acid or Ester Substituents

4-Bromo-1H-pyrrole-2-carboxylic acid (CAS 27746-02-7) shares the pyrrole core and 4-bromo substituent but replaces the Boc and phenyl groups with a carboxylic acid at the 2-position. This compound has a molecular weight of 189.99 g/mol and is used in coordination chemistry and as a building block for heterocyclic synthesis . Unlike the Boc-protected derivative, the carboxylic acid group increases polarity, reducing solubility in organic solvents. Methyl esters of this compound (e.g., Methyl 4-bromo-1H-pyrrole-2-carboxylate, CAS 934-05-4) exhibit improved lipophilicity, making them more suitable for organic-phase reactions .

Key Differences :

  • Reactivity : The Boc group in 4-Bromo-1-Boc-2-phenyl-1H-pyrrole shields the nitrogen, preventing undesired nucleophilic attacks, whereas the carboxylic acid group in 27746-02-7 participates in hydrogen bonding and metal coordination.
  • Applications : The Boc-protected derivative is more suited for iterative synthesis (e.g., peptide coupling), while 27746-02-7 is utilized in crystal engineering due to its hydrogen-bonding capacity .

Brominated Pyrazoles with Aryl Substituents

4-Bromo-1-phenyl-1H-pyrazole (CAS 15115-52-3) replaces the pyrrole ring with a pyrazole (two adjacent nitrogen atoms). It has a molecular weight of 223.07 g/mol and is employed in agrochemical and pharmaceutical research . The pyrazole ring’s electronic properties differ significantly from pyrrole, with increased resonance stabilization and altered acidity at the nitrogen sites.

Key Differences :

  • Electronic Effects : Pyrazole’s dual nitrogen atoms create a more electron-deficient ring compared to pyrrole, influencing reactivity in electrophilic substitution reactions.
  • Biological Activity : Pyrazole derivatives are common in kinase inhibitors, whereas pyrroles are prevalent in antimicrobial agents .

Methyl-Substituted Bromopyrroles

4-Bromo-1-methyl-1H-pyrrole-2-carbohydrazide (CAS 875163-57-8) features a methyl group at the 1-position instead of Boc. The methyl group offers minimal steric hindrance compared to Boc, simplifying synthetic steps but providing less control over nitrogen reactivity. Its molecular weight is 218.05 g/mol, and it is used in hydrazide-based conjugates .

Key Differences :

  • Steric and Electronic Profiles : The Boc group’s bulkiness in 4-Bromo-1-Boc-2-phenyl-1H-pyrrole reduces aggregation and side reactions, whereas methyl groups are less protective.
  • Thermal Stability : Boc-protected compounds generally exhibit higher thermal stability, critical for high-temperature reactions .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Bromo-1-Boc-2-phenyl-1H-pyrrole* Not Available C₁₅H₁₇BrN₂O₂ 345.21 (calculated) 1-Boc, 2-phenyl, 4-Bromo
4-Bromo-1H-pyrrole-2-carboxylic acid 27746-02-7 C₅H₄BrNO₂ 189.99 2-Carboxylic acid, 4-Bromo
4-Bromo-1-phenyl-1H-pyrazole 15115-52-3 C₉H₇BrN₂ 223.07 1-Phenyl, 4-Bromo (pyrazole)
4-Bromo-1-methyl-1H-pyrrole-2-carbohydrazide 875163-57-8 C₆H₈BrN₃O 218.05 1-Methyl, 2-carbohydrazide

*Hypothetical structure based on analogs.

Table 2: Functional Group Impact on Properties

Compound Solubility Stability Primary Applications
4-Bromo-1-Boc-2-phenyl-1H-pyrrole* Low in water High (Boc protection) Protected intermediate
4-Bromo-1H-pyrrole-2-carboxylic acid Moderate in polar solvents Moderate Crystal engineering, ligands
4-Bromo-1-phenyl-1H-pyrazole Low in water Moderate Kinase inhibitors

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-1-Boc-2-phenyl-1H-pyrrole, and how do reaction conditions influence yield?

  • Methodology : The Clausson-Kaas pyrrole synthesis is a foundational method for constructing substituted pyrroles. For example, 1-(4-bromophenyl)-1H-pyrrole derivatives can be synthesized via cyclization of amines with α,β-unsaturated carbonyl compounds under acidic conditions . To introduce the Boc (tert-butoxycarbonyl) group, post-synthetic protection of the pyrrole nitrogen using Boc anhydride (Boc₂O) in the presence of a base (e.g., DMAP) is recommended. Key variables include temperature (0–25°C), solvent (THF or DCM), and stoichiometry (1.2–2.0 equivalents of Boc₂O). Monitoring via TLC or NMR ensures complete protection. Yield optimization (typically 60–85%) requires inert atmospheres to prevent side reactions like hydrolysis .

Q. How can researchers verify the purity and structural integrity of 4-Bromo-1-Boc-2-phenyl-1H-pyrrole?

  • Methodology : Combine analytical techniques:

  • TLC : Use silica gel plates with hexane/ethyl acetate (3:1) to monitor reaction progress .
  • NMR : ¹H NMR should show a singlet (~1.3 ppm) for the Boc group’s tert-butyl protons and distinct aromatic resonances for the phenyl and pyrrole rings. ¹³C NMR confirms Boc carbonyl (~150 ppm) and bromine-substituted carbons .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Advanced Research Questions

Q. What strategies mitigate side reactions during Boc protection of 4-Bromo-2-phenyl-1H-pyrrole?

  • Methodology : Competing N-alkylation or dehalogenation can occur under basic conditions. To suppress these:

  • Use mild bases (e.g., DMAP) instead of strong bases like NaH.
  • Conduct reactions at 0°C to slow down undesired pathways.
  • Employ anhydrous solvents (e.g., DCM) to prevent Boc group hydrolysis.
  • If bromine displacement is observed (e.g., via GC-MS or ¹H NMR), reduce reaction time or switch to a less nucleophilic base .

Q. How can X-ray crystallography resolve ambiguities in the regiochemistry of substituted pyrroles?

  • Methodology : Single-crystal X-ray diffraction provides unambiguous structural confirmation. For example, monoclinic crystals (space group P21/c) of related bromopyrroles show bond lengths (C-Br: ~1.89 Å) and torsion angles confirming substitution patterns. Grow crystals via slow evaporation in ethanol/water mixtures. Refinement with software like SHELXL ensures accuracy (R factor < 0.05) .

Q. What computational methods predict the reactivity of 4-Bromo-1-Boc-2-phenyl-1H-pyrrole in cross-coupling reactions?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. Key parameters:

  • Electrophilicity Index : Bromine’s electron-withdrawing effect increases the pyrrole’s susceptibility to Suzuki-Miyaura coupling.
  • Frontier Molecular Orbitals : HOMO-LUMO gaps predict regioselectivity in palladium-catalyzed reactions.
  • Compare with experimental data (e.g., coupling yields with aryl boronic acids) to validate models .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for Boc-protected pyrroles: How to reconcile?

  • Methodology : Variations often stem from polymorphic forms or impurities.

  • DSC/TGA : Differential scanning calorimetry identifies polymorphs (e.g., endothermic peaks at differing temperatures).
  • Recrystallization : Repeat crystallization in multiple solvents (e.g., EtOAc vs. hexane) to isolate pure forms.
  • Literature Cross-Check : Compare with structurally analogous compounds (e.g., ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate, mp 80–81°C) to identify outliers .

Methodological Best Practices

Q. How to optimize reaction scales for gram-scale synthesis without compromising yield?

  • Methodology :

  • Solvent Volume : Maintain concentrations (0.1–0.5 M) to balance reaction kinetics and mixing efficiency.
  • Temperature Control : Use jacketed reactors for exothermic steps (e.g., Boc protection).
  • Workup : For large volumes, employ continuous extraction or centrifugal partition chromatography .

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